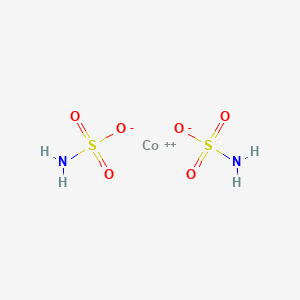

Cobaltous sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals.

Aplicaciones Científicas De Investigación

Electrodeposition of Nickel-Cobalt Alloys : Cobaltous sulfamate is used in sulfamate electrolytes for the deposition of nickel-cobalt alloys. These alloys exhibit different structural properties depending on cobalt content and are used for their high-temperature oxidation resistance and mechanical strength (Golodnitsky, Rosenberg, & Ulus, 2002).

Catalyst for Hydrogen Generation : Cobalt-sulfide films, prepared via electrochemical deposition, act as efficient and robust catalysts for electrochemical and photoelectrochemical hydrogen generation from water, showing potential for solar energy applications (Sun et al., 2013).

Rechargeable Battery Applications : Flower-like cobalt sulfide nanostructures synthesized by solvothermal routes have been researched for use in rechargeable magnesium batteries due to their excellent cycle stability and high coulomb efficiency (He et al., 2015).

Electrocatalysis for Energy Storage : Cobalt sulfides doped with phosphorus improve reaction kinetics in energy storage applications, such as lithium-ion and sodium-ion batteries. These materials demonstrate high storage capacity and good long-term cycling stability (Wang et al., 2020).

Supercapacitors : Cobalt sulfide, particularly CoS2, is considered a promising anode material for high-performance lithium-ion batteries (LIBs), with enhanced stability and capacity due to its combination with porous carbon materials (Qingfei Wang et al., 2015).

Pollutant Degradation : Cobalt sulfide composites have been used in the degradation of pollutants like sulfamethoxazole, demonstrating significant potential in environmental applications (Wang, Liu, & Wang, 2019).

Safety and Hazards

Cobaltous sulfamate can affect you when breathed in . Contact can irritate the skin and eyes . Breathing this compound can irritate the nose and throat causing coughing and wheezing . This compound may cause a skin allergy . If allergy develops, very low future exposure can cause itching and a skin rash . High exposure may affect the thyroid gland .

Direcciones Futuras

While specific future directions for Cobaltous sulfamate were not found in the search results, transition metal sulfides, which this compound is a part of, play an important role in the development of efficient and stable photoelectric catalysts . Their potential applications have expanded from photoelectric catalysis to energy storage, especially as materials for key components of electrochemical energy storage .

Mecanismo De Acción

Target of Action

Cobaltous sulfamate primarily targets carbonic anhydrase 2 . This enzyme plays a crucial role in the regulation of fluid secretion into the anterior chamber of the eye and is involved in intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .

Mode of Action

It is known that cobalt, a component of the compound, exhibits its toxicity through oxidant-based and free radical-based processes . It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .

Biochemical Pathways

Cobalt, a component of the compound, is an essential element for life as it is part of vitamin b12 . Therefore, it can be inferred that this compound may influence pathways related to vitamin B12 metabolism.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body.

Result of Action

It is known that cobalt, a component of the compound, can cause increased lipid peroxidation, dna damage, and induce certain enzymes that lead to cell apoptosis .

Action Environment

This compound is a reddish-colored solid that is soluble in water . The primary hazard is the threat to the environment, and immediate steps should be taken to limit its spread . It is used as a pigment and in electroplating metals

Análisis Bioquímico

Biochemical Properties

Cobaltous sulfamate plays a role in biochemical reactions, particularly in the regulation of the gating properties of AMPA-selective glutamate receptors (AMPARs). It modulates their gating properties by accelerating their rates of activation, deactivation, and desensitization . It shows specificity for certain proteins such as GRIA1, GRIA4, and the long isoform of GRIA2 .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by affecting voltage-sensitive calcium channels (VSCC), which mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in water , which suggests that it could be stable in aqueous solutions used in laboratory settings.

Metabolic Pathways

Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin B12 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cobaltous sulfamate involves the reaction of Cobalt(II) oxide with sulfamic acid.", "Starting Materials": ["Cobalt(II) oxide", "Sulfamic acid"], "Reaction": ["1. Weigh 0.5 moles of Cobalt(II) oxide and add it to a round bottom flask", "2. Add 500 mL of distilled water to the flask and stir the mixture for 15 minutes", "3. Weigh 0.5 moles of Sulfamic acid and dissolve it in 500 mL of distilled water", "4. Add the Sulfamic acid solution to the Cobalt(II) oxide mixture slowly while stirring continuously", "5. Heat the mixture to 70°C and stir for 4 hours", "6. Allow the mixture to cool to room temperature and filter the precipitate", "7. Wash the precipitate with distilled water and dry it in an oven at 60°C", "8. The resulting product is Cobaltous sulfamate"] } | |

Número CAS |

14017-41-5 |

Fórmula molecular |

CoH3NO3S |

Peso molecular |

156.03 g/mol |

Nombre IUPAC |

cobalt;sulfamic acid |

InChI |

InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

VWFLTHZUCYHIEC-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |

SMILES canónico |

NS(=O)(=O)O.[Co] |

Color/Form |

Reddish colored solid Reddish crystalline solid |

| 14017-41-5 | |

Descripción física |

Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Solubilidad |

Soluble in wate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

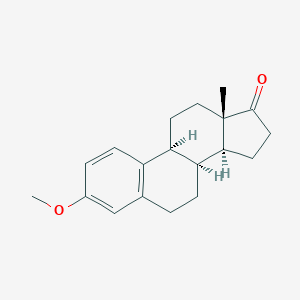

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)